N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-15(16(24)20-10-6-7-12(18)11(17)8-10)21-22-23(9)14-5-3-2-4-13(14)19/h2-8H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICALWVGGMIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H11ClF2N4O
- Molecular Weight : 344.74 g/mol
- CAS Number : 866866-63-9
- SMILES Notation : Cc1n[nH]c(=N)c1C(=O)N(C2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3F
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClF2N4O |
| Molecular Weight | 344.74 g/mol |
| CAS Number | 866866-63-9 |
| LogP | 3.5 |
| Polar Surface Area | 60.12 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the MDM2 protein, which is known to regulate p53, a crucial tumor suppressor. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells.
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 0.65 µM
- HCT116 (colon cancer) : IC50 = 0.78 µM
- HeLa (cervical cancer) : IC50 = 0.19 µM
These values indicate that the compound is more effective than many existing chemotherapeutic agents.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| HCT116 | 0.78 |
| HeLa | 0.19 |
Study on MDM2 Inhibition
A pivotal study published in the Journal of Medicinal Chemistry explored the role of this compound as a potent MDM2 inhibitor. The findings indicated that it binds with high affinity to the MDM2 protein (K_i < 1 nM), leading to substantial antitumor activity in vivo models .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research has suggested that triazole derivatives may also exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures .
Q & A
Q. Table: Critical Factors for Catalytic Reproducibility
| Factor | Optimal Range |
|---|---|
| Catalyst loading | 2–5 mol% |
| Temperature | 80–100°C |
| Solvent | Toluene/DMF (3:1 v/v) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
